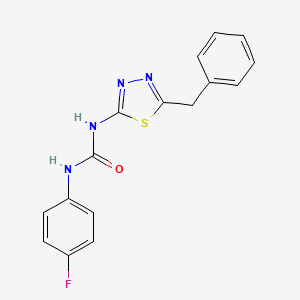
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent bacterial growth. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. Additionally, it exhibits significant anti-inflammatory and anti-cancer properties, making it an ideal candidate for the development of new drugs. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its potential applications.
Orientations Futures
There are several future directions for the study of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, further studies are needed to investigate its potential applications in the field of agriculture, particularly in the development of new pesticides and herbicides.
Conclusion:
In conclusion, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea is a chemical compound that has significant potential applications in various fields of scientific research. It exhibits significant anti-inflammatory, anti-cancer, and anti-bacterial properties and has potential applications in the treatment of neurological disorders. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 4-fluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZPZJKKNQQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

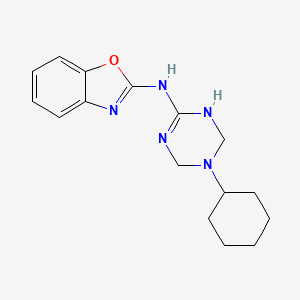
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
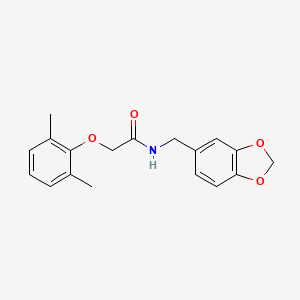
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
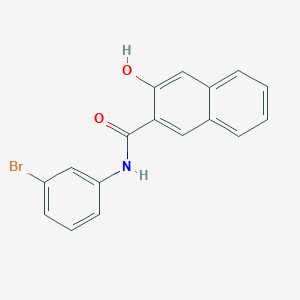

![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)
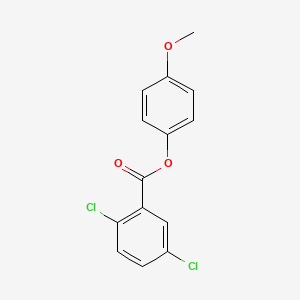
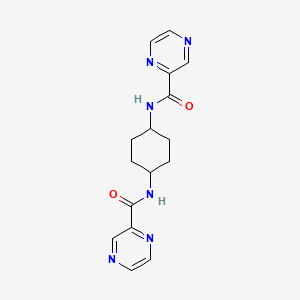
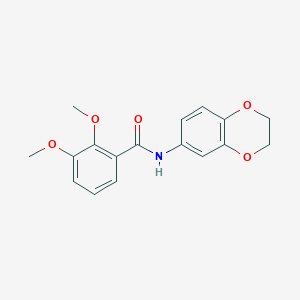
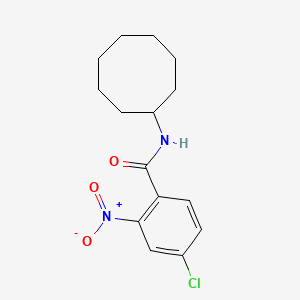
amino]phenol](/img/structure/B5746553.png)